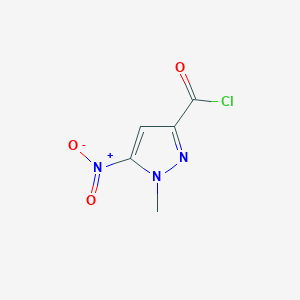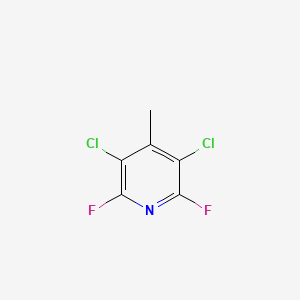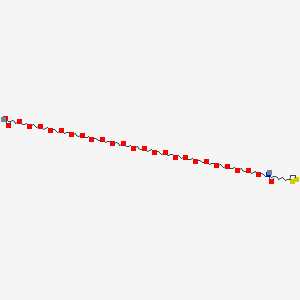
Amino-PEG36-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino-PEG36-Boc is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long PEG chain, which enhances its solubility in aqueous media, and a tert-butoxycarbonyl (Boc) protected amino group, which provides stability and facilitates further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG36-Boc typically involves the reaction of a PEG-based compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The Boc group is introduced to protect the amino group during subsequent reactions. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
Amino-PEG36-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The amino group can react with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Deprotection: The Boc group is typically removed using trifluoroacetic acid (TFA) under mild acidic conditions.
Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used to facilitate the formation of amide bonds.
Major Products Formed
Deprotected Amino-PEG36: Formed after the removal of the Boc group.
Amide Derivatives: Formed through coupling reactions with carboxylic acids.
科学的研究の応用
Amino-PEG36-Boc is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, offering a novel approach to drug discovery and development. The compound’s long PEG chain enhances its solubility and biocompatibility, making it suitable for various applications in chemistry, biology, medicine, and industry.
作用機序
As a PROTAC linker, Amino-PEG36-Boc facilitates the formation of bifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The PEG chain provides flexibility and reduces steric hindrance, enhancing the efficiency of the PROTAC molecule.
類似化合物との比較
Similar Compounds
N-Boc-PEG36-Alcohol: Contains a hydroxyl group and a Boc-protected amino group, offering similar solubility and reactivity.
Amino-PEG36-propionic acid: Features an amino group and a carboxylic acid, allowing for different coupling reactions.
Uniqueness
Amino-PEG36-Boc stands out due to its specific application as a PROTAC linker. Its long PEG chain and Boc-protected amino group provide unique advantages in terms of solubility, stability, and versatility in chemical modifications.
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H159NO38/c1-79(2,3)118-78(81)4-6-82-8-10-84-12-14-86-16-18-88-20-22-90-24-26-92-28-30-94-32-34-96-36-38-98-40-42-100-44-46-102-48-50-104-52-54-106-56-58-108-60-62-110-64-66-112-68-70-114-72-74-116-76-77-117-75-73-115-71-69-113-67-65-111-63-61-109-59-57-107-55-53-105-51-49-103-47-45-101-43-41-99-39-37-97-35-33-95-31-29-93-27-25-91-23-21-89-19-17-87-15-13-85-11-9-83-7-5-80/h4-77,80H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKSIBGGJJEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H159NO38 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1731.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














